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Compound of Interest

Compound Name: C 1303

Cat. No.: B1217264

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)
and infrared (IR) spectroscopic data for 2-Chlorophenylboronic acid. The information is
presented to support research, development, and quality control activities involving this
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. For arylboronic acids like 2-chlorophenylboronic acid, NMR provides detailed
information about the hydrogen and carbon environments within the molecule. It is important to
note that boronic acids have a propensity to form cyclic anhydrides (boroxines) through
dehydration, which can lead to complex NMR spectra. To obtain clean spectra of the
monomeric acid, it is often advisable to use a solvent like deuterated methanol (CDsOD) or
dimethyl sulfoxide (DMSO-ds), which can break up the oligomeric species.

1H NMR Data

The proton NMR spectrum of 2-Chlorophenylboronic acid exhibits characteristic signals for the
aromatic protons. The chemical shifts and coupling constants are influenced by the substitution
pattern on the benzene ring.
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] Chemical Shift (d) o Coupling Constant
Proton Assignment Multiplicity
ppm (J) Hz
Aromatic CH 79-72 Multiplet
B(OH)2 8.2 (broad singlet) Broad Singlet

Note: The chemical shift of the B(OH)z protons is highly dependent on the solvent,
concentration, and temperature, and the peak may be broad or exchange with residual water in

the solvent.

13C NMR Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment Chemical Shift () ppm
C-B ~135

C-ClI ~133

Aromatic CH 136 - 127

Note: The carbon atom attached to the boron atom (C-B) can sometimes be difficult to observe

due to quadrupolar relaxation of the boron nucleus.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The IR spectrum of 2-Chlorophenylboronic acid
shows characteristic bands for the O-H, C-H, C=C, B-O, and C-CI bonds.
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Wavenumber (cm~?) Vibrational Mode Intensity
~3300 O-H stretch (B-OH) Strong, Broad
~3060 Aromatic C-H stretch Medium
~1600, ~1470, ~1430 Aromatic C=C stretch Medium-Strong
~1340 B-O stretch Strong
~1080 In-plane C-H bend Medium
750 Out-of-plane C-H bend / C-ClI Strong

stretch

Experimental Protocols

The following are representative experimental protocols for acquiring NMR and FTIR data for 2-
Chlorophenylboronic acid.

NMR Spectroscopy Protocol

Sample Preparation:

Weigh approximately 10-20 mg of 2-Chlorophenylboronic acid into a clean, dry vial.

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or CDsOD).

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean
5 mm NMR tube.

Cap the NMR tube securely.
Data Acquisition (*H NMR):
e Spectrometer: 400 MHz NMR Spectrometer

e Solvent: DMSO-de
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o Temperature: 298 K

e Pulse Sequence: Standard 1D proton acquisition
e Number of Scans: 16

o Relaxation Delay: 1.0 s

e Spectral Width: 16 ppm

o Reference: Tetramethylsilane (TMS) at 0.00 ppm

Data Acquisition (33C NMR):

Spectrometer: 100 MHz NMR Spectrometer

e Solvent: DMSO-ds

e Temperature: 298 K

e Pulse Sequence: Standard 1D carbon acquisition with proton decoupling
e Number of Scans: 1024

» Relaxation Delay: 2.0 s

e Spectral Width: 240 ppm

o Reference: Solvent peak (DMSO-de at 39.52 ppm)

FTIR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):
e Place approximately 1-2 mg of 2-Chlorophenylboronic acid in a clean agate mortar.
e Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

o Gently grind the mixture with an agate pestle until a fine, homogeneous powder is obtained.
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o Transfer a portion of the powder into a pellet die.

e Press the powder under high pressure (typically 8-10 tons) for several minutes to form a
transparent or translucent pellet.

Data Acquisition:

e Spectrometer: Fourier Transform Infrared Spectrometer
e Mode: Transmission

e Spectral Range: 4000 - 400 cm™1

e Resolution: 4 cm~1

e Number of Scans: 32

o Background: A background spectrum of a pure KBr pellet should be acquired and subtracted
from the sample spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
an organic compound like 2-Chlorophenylboronic acid.
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Workflow for Spectroscopic Characterization

Sample Handling

Obtain 2-Chlorophenylboronic Acid Sample

Y

Assess Purity (e.g., LC-MS, TLC)

NMR Analysis FTIR Analysis
Y Y
Prepare NMR Sample Prepare FTIR Sample
(Dissolve in Deuterated Solvent) (e.g., KBr Pellet)
Y Y
Acquire 1H and 13C NMR Spectra Acquire FTIR Spectrum
Y Y
Process NMR Data Process FTIR Data
(FT, Phasing, Baseline Correction) (Background Subtraction)
Y Y
Analyze NMR Spectra Analyze FTIR Spectrum
(Chemical Shifts, Coupling Constants, Integration) (Peak Assignment, Functional Group Identification)
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Y
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Y
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Workflow for Spectroscopic Characterization
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 To cite this document: BenchChem. [Spectroscopic Data of 2-Chlorophenylboronic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1217264#spectroscopic-data-for-2-
chlorophenylboronic-acid-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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